N-Ethyl-3,4-(methylenedioxy)aniline-d5 N-Ethyl-3,4-(methylenedioxy)aniline-d5 Intermediate in the preparation of labeled Oxolinic Acid.

Brand Name: Vulcanchem
CAS No.: 1216722-76-7
VCID: VC0029958
InChI: InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2
SMILES: CCNC1=CC2=C(C=C1)OCO2
Molecular Formula: C9H11NO2
Molecular Weight: 170.223

N-Ethyl-3,4-(methylenedioxy)aniline-d5

CAS No.: 1216722-76-7

Cat. No.: VC0029958

Molecular Formula: C9H11NO2

Molecular Weight: 170.223

* For research use only. Not for human or veterinary use.

N-Ethyl-3,4-(methylenedioxy)aniline-d5 - 1216722-76-7

Specification

CAS No. 1216722-76-7
Molecular Formula C9H11NO2
Molecular Weight 170.223
IUPAC Name N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine
Standard InChI InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2
Standard InChI Key FPKGTVXPIULTIP-ZBJDZAJPSA-N
SMILES CCNC1=CC2=C(C=C1)OCO2

Introduction

Chemical Identity and Structure

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is identified by the CAS number 1216722-76-7 and represents a deuterated version of N-Ethyl-3,4-(methylenedioxy)aniline (CAS: 32953-14-3). The compound features a molecular formula of C9H6D5NO2, highlighting the presence of five deuterium atoms that replace hydrogen atoms in the ethyl group . The molecular weight of this compound is precisely 170.22 g/mol, making it a relatively small organic molecule with specialized applications .

The IUPAC name for this compound is N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine, which explicitly identifies the positions of the deuterium atoms within the molecular structure. The chemical structure consists of a benzodioxole core with an amino group substituted at the 5-position, which is further functionalized with a pentadeuterated ethyl group. This specific arrangement of atoms contributes to the compound's unique properties and applications in analytical chemistry.

From a structural perspective, the compound features a methylenedioxy bridge forming a five-membered heterocyclic ring fused to the benzene core, creating the characteristic benzodioxole structure. The deuteration specifically occurs on the ethyl group attached to the nitrogen atom, providing a stable isotope pattern that is crucial for its application as an internal standard in analytical methods.

Structural Identifiers

The compound can be represented through various chemical notation systems that help in its precise identification across different chemical databases and literature:

Identifier TypeValue
Standard SMILES[2H]C([2H])([2H])C([2H])([2H])NC1=CC=C2C(OCO2)=C1
Standard InChIInChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2
Standard InChIKeyFPKGTVXPIULTIP-ZBJDZAJPSA-N
PubChem Compound ID57369337

This comprehensive set of identifiers ensures unambiguous identification of the compound in scientific communications and database searches.

Physical and Chemical Properties

N-Ethyl-3,4-(methylenedioxy)aniline-d5 presents as a pale brown oily matter at standard conditions. This physical state is consistent with many aromatic amine derivatives and influences its handling characteristics in laboratory settings. The compound exhibits good solubility in common organic solvents including acetone, dichloromethane, and ethyl acetate, which facilitates its use in various analytical procedures and synthetic applications.

The deuteration pattern, specifically the pentadeuterated ethyl group, introduces a distinct mass difference compared to its non-deuterated counterpart without significantly altering the chemical reactivity. This property is particularly valuable in mass spectrometric applications where the compound serves as an internal standard. The five deuterium atoms provide a mass shift that allows clear differentiation between the labeled and unlabeled versions in mass spectra.

Unlike many other isotopically labeled compounds that may exhibit chemical instability or exchange of deuterium atoms under certain conditions, the C-D bonds in the ethyl group of this compound are relatively stable. This stability ensures reliable performance in analytical applications where consistent isotopic composition is critical for accurate quantification.

Applications in Analytical Chemistry

N-Ethyl-3,4-(methylenedioxy)aniline-d5 plays a crucial role in analytical chemistry, particularly as an internal standard for quantitative analyses using mass spectrometry and liquid chromatography techniques . The compound is specifically valuable in the analysis of Oxolinic acid, for which it serves as a deuterium-labeled analog . This relationship makes it an ideal internal standard for pharmacokinetic studies and therapeutic drug monitoring of Oxolinic acid.

In mass spectrometry-based analyses, the deuterated compound provides a reference point with nearly identical chemical properties to the non-deuterated analyte but with a distinct mass. This characteristic allows for accurate quantification even in complex biological matrices where matrix effects can significantly impact measurement accuracy. When the deuterated and non-deuterated compounds are subjected to the same sample preparation and analytical procedures, they experience virtually identical recovery rates and matrix effects, enabling precise correction for these variables in quantitative analyses.

The application of N-Ethyl-3,4-(methylenedioxy)aniline-d5 extends beyond pharmaceutical analysis to environmental monitoring, where it can be used in the detection and quantification of environmental pollutants. The stable isotope labeling provides a valuable reference point for calibration curves and quality control in environmental analytical methods, particularly when analyzing structurally related compounds in environmental samples.

Pharmaceutical Research Applications

In pharmaceutical research, N-Ethyl-3,4-(methylenedioxy)aniline-d5 serves multiple critical functions:

  • As an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Oxolinic acid in biological samples

  • In metabolic studies to track the biotransformation pathways of related compounds

  • For method development and validation in pharmaceutical analysis

  • In pharmacokinetic studies to determine drug concentrations in various biological matrices

These applications underscore the compound's importance in ensuring reliable and reproducible analytical results in pharmaceutical research and development.

Synthesis Approaches

While the search results don't provide specific synthesis methods for the deuterated version of N-Ethyl-3,4-(methylenedioxy)aniline, the synthetic approach for the non-deuterated analog can provide insights into potential synthesis routes with appropriate modifications for deuterium incorporation .

The conventional synthesis of N-ethyl-3,4-(methylenedioxy)aniline typically involves two key steps: nitration followed by reduction and alkylation. In a patented process, piperonyl cyclonene reacts with dilute nitric acid containing a dispersing agent (alkyl naphthalene sulfonic acid) at 55-70°C for 5-6 hours to yield a nitration product . This intermediate is then subjected to hydrogenation using Cu/Raney Ni catalysts in dehydrated alcohol under specific pressure and temperature conditions (1.5-2.0 MPa, 70°C) for 2-3 hours .

For the deuterated version, the synthesis would likely involve similar steps but with the incorporation of deuterated reagents, particularly a deuterated ethyl source. This could be achieved through:

  • Use of deuterated ethyl halides or deuterated acetaldehyde in reductive amination procedures

  • Deuterium exchange reactions under specialized conditions

  • Custom synthesis using deuterated starting materials

The specific challenges in synthesizing the deuterated compound include maintaining deuterium incorporation throughout the synthetic process and preventing hydrogen-deuterium exchange reactions that could reduce the isotopic purity of the final product.

Analytical Characterization

The analytical characterization of N-Ethyl-3,4-(methylenedioxy)aniline-d5 typically involves advanced spectroscopic and chromatographic techniques to confirm its structure, purity, and isotopic composition. Mass spectrometry plays a central role in this characterization, providing information about the molecular weight and confirming the presence and positions of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, 13C-NMR, and 2H-NMR (deuterium NMR), can be used to verify the structure and confirm the deuteration pattern. The absence of proton signals from the ethyl group in the 1H-NMR spectrum, coupled with corresponding signals in the 2H-NMR spectrum, would confirm successful deuteration at the intended positions.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides information about the purity of the compound and can detect any non-deuterated or partially deuterated analogs that might be present as impurities. This technique is essential for determining the isotopic purity, which is a critical quality attribute for internal standards used in quantitative analyses.

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